molecular formula C19H24N2O2S B4754031 1-[2-(3,4-Diethoxyphenyl)ethyl]-3-phenylthiourea

1-[2-(3,4-Diethoxyphenyl)ethyl]-3-phenylthiourea

Cat. No.: B4754031
M. Wt: 344.5 g/mol
InChI Key: MGQUSBOOSJUCOH-UHFFFAOYSA-N
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Description

1-[2-(3,4-Diethoxyphenyl)ethyl]-3-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-[2-(3,4-Diethoxyphenyl)ethyl]-3-phenylthiourea typically involves the reaction of 3,4-diethoxyphenethylamine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Synthetic Route:

    Starting Materials: 3,4-diethoxyphenethylamine and phenyl isothiocyanate.

    Reaction Conditions: Reflux in dichloromethane or ethanol.

    Purification: Recrystallization or column chromatography.

Industrial Production: While the laboratory synthesis is straightforward, scaling up for industrial production may require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[2-(3,4-Diethoxyphenyl)ethyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Diethoxyphenyl)ethyl]-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(3,4-Diethoxyphenyl)ethyl]-3-phenylthiourea can be compared with other thiourea derivatives, such as:

    1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylthiourea: Similar structure but with methoxy groups instead of ethoxy groups.

    1-[2-(3,4-Diethoxyphenyl)ethyl]-3-(3-nitrophenyl)thiourea: Contains a nitro group on the phenyl ring, which can alter its reactivity and applications.

    3,4-Dimethoxyphenethylamine: A related compound with different functional groups, used in various chemical and biological studies.

Uniqueness: The presence of ethoxy groups in this compound imparts unique electronic and steric properties, making it distinct from its analogs and potentially more suitable for specific applications.

Properties

IUPAC Name

1-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-3-22-17-11-10-15(14-18(17)23-4-2)12-13-20-19(24)21-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQUSBOOSJUCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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